tert-butyl 1-imino-2,3-dihydro-1H-isoindole-2-carboxylate
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Overview
Description
tert-Butyl 1-imino-2,3-dihydro-1H-isoindole-2-carboxylate: is a synthetic organic compound belonging to the class of isoindole derivatives. Isoindoles are significant heterocyclic systems in natural products and drugs, known for their diverse biological activities and applications in medicinal chemistry . This compound features a tert-butyl group, which enhances its lipophilicity and stability, making it a valuable candidate for various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-imino-2,3-dihydro-1H-isoindole-2-carboxylate typically involves the condensation of tert-butyl-substituted isatins with appropriate amines or hydrazines . The reaction conditions often include the use of organic solvents such as methanol or ethanol, and catalysts like methanesulfonic acid under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes key steps such as hetero-/retro-Diels–Alder reactions, reduction of diazines, and Fischer indole synthesis . The scalability of these methods ensures the availability of the compound for research and development purposes.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1-imino-2,3-dihydro-1H-isoindole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or fully reduced isoindole derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic isoindole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products Formed: The major products formed from these reactions include various substituted isoindole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: tert-Butyl 1-imino-2,3-dihydro-1H-isoindole-2-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds .
Biology and Medicine: The compound exhibits potential biological activities, including antiviral, anticancer, and antimicrobial properties. It is being investigated for its role in developing new therapeutic agents .
Industry: In the industrial sector, this compound is utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-butyl 1-imino-2,3-dihydro-1H-isoindole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects . The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
- tert-Butyl 5-(hydroxymethyl)-2,3-dihydro-1H-isoindole-2-carboxylate
- tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiol
- tert-Butyl-substituted indolo[2,3-b]quinoxaline derivatives
Uniqueness: tert-Butyl 1-imino-2,3-dihydro-1H-isoindole-2-carboxylate stands out due to its unique combination of the tert-butyl group and the isoindole ring, which enhances its stability and lipophilicity. This makes it a valuable compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
tert-butyl 3-imino-1H-isoindole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-8-9-6-4-5-7-10(9)11(15)14/h4-7,14H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVQRONBGQJFLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2C1=N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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